(2-Methylquinolin-4-yl)methanol: A Comprehensive Technical Guide
(2-Methylquinolin-4-yl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylquinolin-4-yl)methanol, a quinoline derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active compounds. This technical guide provides a thorough examination of the chemical properties, synthesis, and potential biological relevance of (2-Methylquinolin-4-yl)methanol. Detailed experimental protocols for its synthesis and purification are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this guide explores a plausible signaling pathway through which quinoline derivatives may exert their anticancer effects, offering a basis for further investigation into the therapeutic potential of this compound.
Chemical Properties
(2-Methylquinolin-4-yl)methanol is a solid organic compound with the chemical formula C₁₁H₁₁NO.[1] It is characterized by a quinoline core structure, substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.
Physicochemical Data
A summary of the key physicochemical properties of (2-Methylquinolin-4-yl)methanol is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number | 4939-28-0 | [1] |
| IUPAC Name | (2-methylquinolin-4-yl)methanol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 143-148 °C | BIOSYNCE |
| Boiling Point | 337.3 ± 27.0 °C at 760 mmHg | BIOSYNCE |
| Density | 1.2 ± 0.1 g/cm³ | BIOSYNCE |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and chloroform; insoluble in water. | BIOSYNCE |
| pKa (Acidity Coefficient) | 13.46 ± 0.10 (Predicted) | BIOSYNCE |
| Flash Point | 157.8 ± 23.7 °C | BIOSYNCE |
Spectral Data
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, and signals for the methylene and hydroxyl protons of the methanol substituent. The ¹³C NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts being influenced by their electronic environment. Theoretical and experimental chemical shift values for similar quinoline derivatives can be used for comparison.[3]
The IR spectrum of (2-Methylquinolin-4-yl)methanol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Other significant peaks would include C-H stretching vibrations of the aromatic and methyl groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring system.
Mass spectrometry data for (2-Methylquinolin-4-yl)methanol shows a predicted [M+H]⁺ peak at m/z 174.09134.[4] The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire hydroxymethyl substituent.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis and purification of (2-Methylquinolin-4-yl)methanol, based on established chemical transformations for similar compounds.
Synthesis of (2-Methylquinolin-4-yl)methanol via Reduction of 2-Methylquinoline-4-carbaldehyde
A common and effective method for the synthesis of (2-Methylquinolin-4-yl)methanol is the reduction of the corresponding aldehyde, 2-methylquinoline-4-carbaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).[5][6]
Materials:
-
2-Methylquinoline-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or another suitable alcohol solvent)
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate (for workup)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methylquinoline-4-carbaldehyde in methanol at room temperature.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Methylquinolin-4-yl)methanol.
Purification
The crude product can be purified by column chromatography followed by recrystallization to obtain a high-purity sample.
Materials:
-
Silica gel (or alumina)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, to prevent streaking of the basic quinoline compound on silica gel)[7]
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.[8]
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to facilitate the separation of the product from impurities.[9]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Procedure:
-
Dissolution: Dissolve the purified product from column chromatography in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.[10]
Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[11][12] While the specific mechanism of action for (2-Methylquinolin-4-yl)methanol has not been elucidated, many quinoline-based compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.[13][14]
Plausible Signaling Pathway: Induction of Apoptosis
A potential mechanism of action for quinoline derivatives as anticancer agents involves the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway. Quinoline compounds may induce cellular stress, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Below is a Graphviz diagram illustrating a simplified, plausible signaling pathway for the induction of apoptosis by a generic quinoline derivative, which could be applicable to (2-Methylquinolin-4-yl)methanol.
Conclusion
(2-Methylquinolin-4-yl)methanol is a compound of significant interest due to its quinoline scaffold, a common feature in many pharmacologically active molecules. This guide has provided a detailed overview of its chemical properties, along with robust, adaptable protocols for its synthesis and purification. The exploration of a plausible signaling pathway for its potential anticancer activity highlights the need for further research to fully understand its biological effects and therapeutic potential. The information presented herein serves as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.
References
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- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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